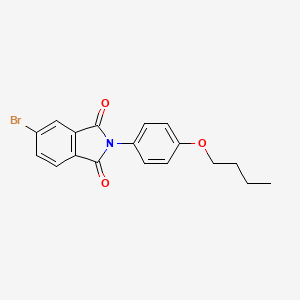
5-bromo-2-(4-butoxyphenyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-(4-butoxyphenyl)-1H-isoindole-1,3(2H)-dione, commonly known as BIDN, is a synthetic compound that belongs to the class of isoindole derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic effects and its unique chemical structure. BIDN has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
BIDN exerts its therapeutic effects by modulating various cellular pathways. It has been shown to inhibit the activity of protein kinase C, which plays a crucial role in cell proliferation and survival. BIDN also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, BIDN has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors.
Biochemical and Physiological Effects:
BIDN has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. BIDN also inhibits the activity of matrix metalloproteinases, which play a crucial role in tumor invasion and metastasis. In neuroscience, BIDN has been shown to improve cognitive function and memory by enhancing synaptic plasticity and reducing oxidative stress.
实验室实验的优点和局限性
BIDN has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied for its mechanism of action and potential therapeutic effects. However, BIDN also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, BIDN has not been extensively studied for its potential side effects, which could limit its clinical applications.
未来方向
There are several future directions for the study of BIDN. One direction is to investigate its potential applications in drug discovery. BIDN has shown promising results in various fields, including cancer research and neuroscience, and could be further optimized as a potential drug candidate. Another direction is to investigate its potential applications in regenerative medicine. BIDN has been shown to modulate various cellular pathways involved in tissue repair and regeneration and could be investigated as a potential therapeutic agent for tissue engineering. Finally, future studies could focus on optimizing the synthesis of BIDN to improve its solubility and bioavailability, which could enhance its clinical applications.
合成方法
The synthesis of BIDN can be achieved through various methods, including the reaction of aniline with phthalic anhydride, followed by bromination and butylation. Another method involves the reaction of 4-butoxyphenyl hydrazine with 2,3-dimethyl-1,4-naphthoquinone, followed by bromination and cyclization. These methods have been optimized to produce high yields of pure BIDN.
科学研究应用
BIDN has been studied extensively for its potential applications in scientific research. It has shown promising results in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, BIDN has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, BIDN has been shown to improve cognitive function and memory in animal models. BIDN has also been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
5-bromo-2-(4-butoxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-2-3-10-23-14-7-5-13(6-8-14)20-17(21)15-9-4-12(19)11-16(15)18(20)22/h4-9,11H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJYQCFPFAXDKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-butoxyphenyl)isoindole-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidenebenzamide](/img/structure/B5235702.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(4-methylbenzyl)benzamide](/img/structure/B5235713.png)
![N-(2,4-dichlorophenyl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B5235716.png)

![N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B5235723.png)
![N-(4-chlorobenzyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5235730.png)
![4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone](/img/structure/B5235737.png)
![2-chloro-5-{5-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5235750.png)
![diethyl 2-[2,2-dimethyl-1-(2-naphthoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5235756.png)
![(2-methoxyethyl){[3'-(1H-pyrazol-3-yl)-4-biphenylyl]methyl}amine trifluoroacetate](/img/structure/B5235770.png)
amino]methyl}phosphonate](/img/structure/B5235779.png)

![5-ethyl-4-({3-[3-(4-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B5235786.png)
![4-(2-furylmethyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5235792.png)